molecular formula C17H27N3O2 B1520167 tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate CAS No. 1159976-36-9

tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate

Cat. No. B1520167
CAS RN: 1159976-36-9
M. Wt: 305.4 g/mol
InChI Key: ZBHPUQXSHBKZJM-UHFFFAOYSA-N
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Description

Tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate (TBAMPC) is a small organic molecule widely used in scientific research. It is a versatile compound with a number of potential applications in the field of chemistry and biology. TBAMPC has been used in a variety of experiments involving synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Research demonstrates the utility of tert-butyl 2-substituted piperidinecarboxylates in synthesizing enantiopure derivatives, which are pivotal in drug development. For instance, the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor highlights the compound's versatility as a building block in the production of cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, indicating its significance in synthesizing amino acid derivatives and peptides with potential biological activities (Marin et al., 2004).

Intermediate for Vandetanib

The compound serves as a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer. This illustrates its role in the pharmaceutical industry, where it contributes to the synthesis of complex molecules for therapeutic applications (Wang et al., 2015).

Anticancer Drug Intermediates

Another application is its use in synthesizing intermediates for small molecule anticancer drugs. The ability to rapidly and efficiently produce these intermediates underscores the compound's importance in the ongoing fight against cancer (Zhang et al., 2018).

Synthesis of Biological Active Alkaloids

The compound's derivatives have been employed in the short enantioselective synthesis of biologically active alkaloids, demonstrating its utility in producing compounds that could have pharmacological applications (Passarella et al., 2005).

Synthesis of Crizotinib Intermediate

It is also crucial in synthesizing intermediates for biologically active compounds like crizotinib, a drug used in cancer therapy. This highlights the compound's role in developing targeted therapies for treating malignancies (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-5-4-6-15(20)12-19-14-9-7-13(18)8-10-14/h7-10,15,19H,4-6,11-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHPUQXSHBKZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670762
Record name tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159976-36-9
Record name 1,1-Dimethylethyl 2-[[(4-aminophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159976-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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